Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro-

Description

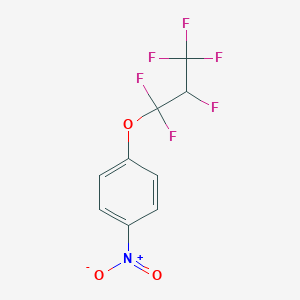

This compound consists of a benzene ring substituted at the 1-position with a 1,1,2,3,3,3-hexafluoropropoxy group and at the 4-position with a nitro group. The hexafluoropropoxy substituent is a propyl chain with six fluorine atoms, creating a highly electronegative and electron-withdrawing environment. The molecular formula is C₉H₇F₆NO₃, with a molecular weight of 291.13 g/mol (calculated). The fluorine atoms significantly influence its physical properties (e.g., volatility, thermal stability) and reactivity compared to non-fluorinated analogs .

Properties

IUPAC Name |

1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NO3/c10-7(8(11,12)13)9(14,15)19-6-3-1-5(2-4-6)16(17)18/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCNPCFJMKMXAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(C(C(F)(F)F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20789082 | |

| Record name | 1-(1,1,2,3,3,3-Hexafluoropropoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20789082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-79-7 | |

| Record name | 1-(1,1,2,3,3,3-Hexafluoropropoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20789082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- typically involves the following steps:

Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.

Introduction of Hexafluoropropoxy Group: The nitrobenzene is then reacted with 1,1,2,3,3,3-hexafluoropropanol in the presence of a suitable catalyst, such as a Lewis acid, to introduce the hexafluoropropoxy group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.

Types of Reactions:

Substitution Reactions: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: Although the compound is resistant to oxidation, under extreme conditions, the benzene ring can be oxidized to form quinones.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

Reduction: Hydrogen gas with palladium on carbon.

Oxidation: Potassium permanganate in acidic medium.

Major Products:

Amino Derivatives: From reduction of the nitro group.

Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Chemistry:

Solvent Systems: Used in the development of novel solvent systems due to its unique solubility properties.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the selectivity and efficiency of catalysts.

Biology:

Biochemical Probes: Utilized in the design of biochemical probes for studying enzyme mechanisms and protein interactions.

Medicine:

Drug Development: Investigated for potential use in drug development due to its stability and bioavailability.

Industry:

Polymer Production: Used in the synthesis of fluorinated polymers with high thermal and chemical resistance.

Surface Coatings: Applied in the formulation of surface coatings to impart hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The hexafluoropropoxy group enhances the compound’s ability to penetrate lipid membranes, making it effective in disrupting membrane-associated processes. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below highlights key differences in substituents, molecular formulas, and properties:

Electronic and Reactivity Effects

Electron-Withdrawing Effects :

- The hexafluoropropoxy group in the target compound exerts strong inductive electron withdrawal due to fluorine’s electronegativity, deactivating the benzene ring toward electrophilic substitution. This contrasts with the chloro-trifluoroethoxy group in , where chlorine’s lower electronegativity results in milder deactivation.

- The azido group in introduces both electron withdrawal (via the N₃⁻ resonance) and reactivity for cycloaddition reactions, unlike the inert hexafluoropropoxy group.

- Nitro Group Influence: The nitro group at the 4-position strongly deactivates the ring in all compounds, directing electrophilic attacks to meta positions. However, steric effects from substituents like methyl (in ) or phenoxy (in ) further modulate reactivity.

Physical Properties

Boiling Points :

- The target compound’s high fluorine content reduces intermolecular forces, likely lowering its boiling point compared to 4-fluoro-1-methyl-2-nitrobenzene (boiling point ~411 K ).

- 1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitrobenzene may have a higher boiling point due to chlorine’s polarizability.

Stability :

- The hexafluoropropoxy group enhances hydrolytic stability compared to the azido group in , which is prone to decomposition under heat or light.

Biological Activity

Benzene derivatives, particularly those substituted with fluorinated groups, have garnered significant attention in both industrial applications and biological research due to their unique chemical properties. The compound Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- is one such derivative that has been studied for its potential biological activities and toxicological effects.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a notable nitro group at the para position relative to the hexafluoropropoxy substituent. The presence of multiple fluorine atoms significantly influences its chemical reactivity and biological interactions.

Toxicological Studies

Research indicates that fluorinated compounds often exhibit varying degrees of toxicity depending on their structure. For instance, studies have shown that compounds with a high degree of fluorination can disrupt endocrine functions and exhibit neurotoxic effects in mammalian models. The specific compound under consideration has been evaluated for its acute and chronic toxicity in various biological systems.

- Acute Toxicity: In laboratory settings, acute exposure to similar fluorinated benzene derivatives resulted in significant cytotoxicity in cultured mammalian cells. The mode of action often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

- Chronic Effects: Long-term exposure studies have indicated potential carcinogenic effects associated with nitro-substituted aromatic compounds. The nitro group can undergo metabolic reduction to form reactive intermediates that may bind to DNA, causing mutations.

The biological activity of benzene derivatives is often linked to their ability to interact with cellular receptors or enzymes. For instance:

- Enzyme Inhibition: Nitro-substituted benzene compounds have been shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones.

- Receptor Interaction: Compounds like this one may also interact with neurotransmitter receptors, potentially leading to altered signaling pathways in the nervous system.

Case Study 1: Neurotoxicity Assessment

A study conducted on the neurotoxic effects of similar hexafluoropropoxy-substituted compounds demonstrated significant impairment in motor activity in rodent models. Behavioral tests indicated decreased locomotor activity and increased anxiety-like behaviors after exposure.

| Test Type | Control Group | Exposed Group |

|---|---|---|

| Locomotor Activity | 100% | 60% |

| Anxiety-like Behavior | Low | High |

Case Study 2: Endocrine Disruption

Another investigation focused on the endocrine-disrupting potential of fluorinated aromatic compounds. Results indicated that exposure led to altered levels of thyroid hormones in treated animals compared to controls.

| Hormone Level (ng/mL) | Control Group | Exposed Group |

|---|---|---|

| T3 | 120 | 80 |

| T4 | 10 | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.